molecular formula C4H5Br2N3 B2789404 4,5-dibromo-1-ethyl-1H-1,2,3-triazole CAS No. 1248676-59-6

4,5-dibromo-1-ethyl-1H-1,2,3-triazole

Cat. No.: B2789404
CAS No.: 1248676-59-6
M. Wt: 254.913
InChI Key: SXXZCRDVXXAQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of two bromine atoms at the 4 and 5 positions and an ethyl group at the 1 position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole can be synthesized through several routes. One common method involves the bromination of 1-ethyl-1H-1,2,3-triazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 4,5-dibromo-1-ethyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
  • 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
  • 4,5-Dibromo-1-phenyl-1H-1,2,3-triazole

Uniqueness

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole is unique due to the presence of the ethyl group at the 1 position, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

4,5-dibromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-4(6)3(5)7-8-9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXZCRDVXXAQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.